molecular formula C16H13ClN2O4 B3574189 (2E)-3-(4-chloro-3-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B3574189
M. Wt: 332.74 g/mol
InChI Key: DXBCXVDPAGMWJX-VQHVLOKHSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. This compound is characterized by the presence of a conjugated system involving a double bond and an amide group. The compound’s structure includes a 4-chloro-3-nitrophenyl group and a 2-methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde and 2-methoxyaniline.

    Condensation Reaction: The 4-chloro-3-nitrobenzaldehyde undergoes a condensation reaction with 2-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Acylation: The amine is then acylated with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    (2E)-3-(4-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide: Lacks the chloro group, which may influence its chemical properties and applications.

    (2E)-3-(4-chloro-3-nitrophenyl)-N-phenylprop-2-enamide: Lacks the methoxy group, which may alter its solubility and reactivity.

Uniqueness

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of both the chloro and nitro groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c1-23-15-5-3-2-4-13(15)18-16(20)9-7-11-6-8-12(17)14(10-11)19(21)22/h2-10H,1H3,(H,18,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBCXVDPAGMWJX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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